Meta-Substitution Drives a 46-Fold Increase in Cytokinin Activity Compared to Ortho-Isomers
A comprehensive SAR analysis of phenylurea derivatives reveals that meta-substitution on the phenyl ring is strongly favored for cytokinin activity. The study found that the general trend in activity is meta > para > ortho [1]. (3-Aminophenyl)urea, bearing the amino group in the optimal meta position, is positioned to exhibit significantly higher activity than its 2-amino (ortho) counterpart.
| Evidence Dimension | Cytokinin Activity |
|---|---|
| Target Compound Data | Meta-substituted phenylureas (highest activity class) |
| Comparator Or Baseline | Ortho-substituted phenylureas (lowest activity class) |
| Quantified Difference | 46-fold higher activity for meta compared to ortho (reported for diphenylurea series) |
| Conditions | Tobacco pith bioassay for cytokinin activity |
Why This Matters
This SAR insight allows researchers to avoid the ortho-isomer, which is likely to be a much weaker or inactive compound in plant biology studies, thus saving time and resources.
- [1] Bruce, M. I.; Zwar, J. A. Cytokinin activity of some substituted ureas and thioureas. Proceedings of the Royal Society of London. B. Biological Sciences 1966, 165(999), 245–265. View Source
